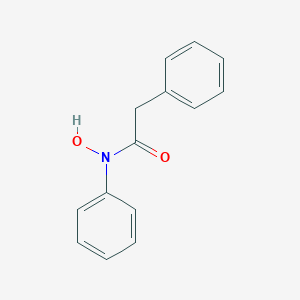

N-hydroxy-N,2-diphenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,2’-Diphenyl acetohydroxamic acid is a compound belonging to the class of hydroxamic acids. Hydroxamic acids are known for their ability to chelate metal ions and form stable complexes. This property makes them useful in various applications, including medicinal chemistry, where they are often used as enzyme inhibitors .

Métodos De Preparación

The synthesis of N,2’-Diphenyl acetohydroxamic acid typically involves the reaction of hydroxylamine hydrochloride with a suitable acyl chloride or ester. One common method includes dissolving hydroxylamine hydrochloride in water, neutralizing it with a base such as caustic soda, and then reacting it with an acyl chloride in the presence of a catalyst like 4-dimethylaminopyridine . The reaction is usually carried out at room temperature and normal pressure, making it suitable for industrial production .

Análisis De Reacciones Químicas

N,2’-Diphenyl acetohydroxamic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso compounds.

Reduction: It can be reduced to amines.

Substitution: It can undergo nucleophilic substitution reactions where the hydroxamic acid group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemistry

- Reagent in Organic Synthesis : N-hydroxy-N,2-diphenylacetamide is utilized as a reagent in organic synthesis. Its structure allows it to serve as a building block for more complex molecules, facilitating the development of novel compounds in chemical research.

Biology

- Inhibition of Histone Deacetylases : The compound acts as a selective inhibitor of class IIa HDACs. This inhibition impacts gene expression regulation and is vital for studying epigenetic mechanisms.

- Cell Signaling and Metabolism : By altering histone acetylation states, this compound influences various cellular processes, including cell signaling pathways and metabolic activities.

Medicine

- Potential Therapeutic Agent : this compound shows promise as a therapeutic agent for diseases characterized by epigenetic dysregulation, such as cancer and neurodegenerative disorders. Its ability to modulate gene expression patterns can be leveraged in developing treatments for these conditions.

Industry

- Pharmaceutical Development : The compound is employed in the pharmaceutical industry as an intermediate in synthesizing other bioactive compounds. Its properties make it suitable for developing drugs targeting specific biological pathways.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound against various cancer cell lines:

| Cancer Cell Line | Inhibition (%) |

|---|---|

| MOLT-4 (Leukemia) | 84.19 |

| SF-295 (CNS Cancer) | 72.11 |

| HOP-92 (Lung Cancer) | 67.51 |

These results indicate significant cytotoxicity against leukemia and CNS cancer cell lines, suggesting potential applications in cancer therapy.

Case Study 2: Anti-inflammatory Effects

In vitro experiments demonstrated that this compound effectively inhibits cyclooxygenase (COX) enzymes:

| Enzyme | IC50 (µM) |

|---|---|

| COX-1 | Comparable to ibuprofen |

| COX-2 | Comparable to ibuprofen |

The compound's anti-inflammatory properties were confirmed through experiments showing reduced levels of pro-inflammatory cytokines in animal models.

Biochemical Properties

The biochemical properties of this compound contribute significantly to its applications:

- Molecular Formula : C14H13NO2

- Molecular Weight : 227.26 g/mol

- Melting Point : 192-193 °C

- Solubility : Soluble in organic solvents; slightly soluble in water

These properties facilitate its use in various research contexts.

Mecanismo De Acción

The mechanism of action of N,2’-Diphenyl acetohydroxamic acid involves its ability to chelate metal ions and inhibit enzymes. For example, it inhibits the bacterial enzyme urease by binding to the nickel ions in the active site of the enzyme, thereby preventing the hydrolysis of urea . This inhibition leads to a decrease in ammonia production and an increase in the effectiveness of antimicrobial agents.

Comparación Con Compuestos Similares

N,2’-Diphenyl acetohydroxamic acid can be compared with other hydroxamic acids such as acetohydroxamic acid and salicylhydroxamic acid. While all these compounds share the hydroxamic acid functional group, N,2’-Diphenyl acetohydroxamic acid is unique due to its diphenyl substitution, which enhances its ability to form stable metal complexes and increases its enzyme inhibitory activity . Similar compounds include:

- Acetohydroxamic acid

- Salicylhydroxamic acid

- Benzohydroxamic acid

These compounds differ in their specific substituents and, consequently, their chemical properties and applications.

Propiedades

Número CAS |

13663-57-5 |

|---|---|

Fórmula molecular |

C14H13NO2 |

Peso molecular |

227.26 g/mol |

Nombre IUPAC |

N-hydroxy-N,2-diphenylacetamide |

InChI |

InChI=1S/C14H13NO2/c16-14(11-12-7-3-1-4-8-12)15(17)13-9-5-2-6-10-13/h1-10,17H,11H2 |

Clave InChI |

YNANYWOKXKOSRK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC(=O)N(C2=CC=CC=C2)O |

SMILES canónico |

C1=CC=C(C=C1)CC(=O)N(C2=CC=CC=C2)O |

Key on ui other cas no. |

13663-57-5 |

Sinónimos |

N,2'-diphenyl acetohydroxamic acid N,2'-DPAHA |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.